molecular formula C12H17I B170255 2,6-Diisopropyliodobenzene CAS No. 163704-47-0

2,6-Diisopropyliodobenzene

Cat. No.: B170255
CAS No.: 163704-47-0
M. Wt: 288.17 g/mol
InChI Key: AZYZPYVCTLOROS-UHFFFAOYSA-N
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Description

2,6-Diisopropyliodobenzene is an organic compound with the molecular formula C12H17I. It consists of a benzene ring substituted with two isopropyl groups and one iodine atom. This compound is a derivative of 1,3-diisopropylbenzene, an aromatic hydrocarbon. The iodine atom is located at the 2-position on the benzene ring, while the isopropyl groups are at the 1 and 3 positions .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Diisopropyliodobenzene can be synthesized through various methods. One common approach involves the iodination of 1,3-diisopropylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the iodine selectively attaching to the 2-position of the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Diisopropyliodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted benzene derivatives.

    Oxidation: Dihydroxy derivatives.

    Reduction: 1,3-diisopropylbenzene.

Scientific Research Applications

Synthetic Chemistry

DIPIB serves as a versatile reagent in organic synthesis. Its iodo group is particularly useful for nucleophilic substitution reactions, allowing the introduction of diverse functional groups into aromatic systems.

  • Phenol Synthesis : DIPIB has been utilized in the palladium-catalyzed conversion of aryl halides to phenols. This reaction is significant for producing phenolic compounds from hindered substrates, achieving good yields even under mild conditions .
  • Alkylation Reactions : The compound can undergo alkylation reactions where it acts as a source of the 2,6-diisopropylphenyl group. This property is exploited in synthesizing more complex organic molecules .

Catalysis

DIPIB is notable for its role in catalytic processes, particularly in the field of transition metal catalysis.

  • Palladium-Catalyzed Reactions : Research has demonstrated that DIPIB can be effectively employed in palladium-catalyzed reactions to synthesize phenols and aryl thiols from aryl halides. The efficiency of these reactions can be enhanced by using specific phosphine ligands, which optimize the catalytic cycle .
  • Rare-Earth Metal Catalysis : Studies have shown that DIPIB can participate in reactions with rare-earth metallocenes, leading to novel synthetic pathways and materials. This includes its use in cyclodimerization and oligomerization processes that are pivotal for developing new polymers and materials .

Material Science

The unique properties of DIPIB make it suitable for applications in material science.

  • Conductive Materials : Research indicates that derivatives of DIPIB can be incorporated into conductive polymers. The structural characteristics imparted by the diisopropyl groups enhance the electronic properties of these materials, making them suitable for applications in organic electronics and photonics .
  • Nanostructures : The ability to manipulate DIPIB into nanoscale structures opens avenues for developing advanced materials with tailored properties for sensors and electronic devices .

Case Studies and Research Findings

Several studies highlight the practical applications of DIPIB:

  • Palladium-Catalyzed Phenol Synthesis :
    • A study demonstrated the efficient conversion of DIPIB to phenols using a palladium complex with a specific ligand. The reaction proceeded at room temperature, showcasing the compound's utility in synthetic methodologies .
  • Oligomerization Studies :
    • Research involving rare-earth metal catalysis revealed that DIPIB could facilitate cyclodimerization reactions, leading to the formation of unique oligomers with potential applications in material science .
  • Electrochemical Properties :
    • Investigations into the electrochemical behavior of DIPIB derivatives suggest their potential use in developing electroactive materials for batteries and supercapacitors due to their favorable charge transport properties .

Mechanism of Action

The mechanism of action of 2,6-Diisopropyliodobenzene involves its ability to participate in various chemical reactions due to the presence of the iodine atom. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the compound’s aromatic structure allows it to undergo electrophilic and nucleophilic aromatic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of the iodine atom, which imparts distinct reactivity and chemical properties. This unique structure makes it valuable in specialized applications, such as photocatalysis and organic synthesis .

Q & A

Q. Basic: What are the critical safety protocols for handling 2,6-Diisopropyliodobenzene in laboratory settings?

Answer:

  • PPE Requirements : Always wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .
  • Emergency Measures :
    • Inhalation : Immediately move to fresh air; administer artificial respiration if necessary .
    • Skin Contact : Wash thoroughly with soap and water for 15 minutes .
    • Spill Management : Contain spills using inert absorbents (e.g., sand) and avoid environmental contamination .
  • Waste Disposal : Segregate waste and collaborate with certified chemical disposal services to ensure compliance with environmental regulations .

Q. Basic: What spectroscopic methods are recommended for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR : Analyze aromatic proton environments (δ 7.2–7.8 ppm) and isopropyl groups (δ 1.2–1.5 ppm).
    • 13C NMR : Confirm iodine substitution via deshielding effects on adjacent carbons .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with iodine .
  • Infrared (IR) Spectroscopy : Identify C-I stretches (~500–600 cm⁻¹) and aromatic C-H vibrations .

Q. Basic: How can researchers optimize the synthesis of this compound?

Answer:

  • Synthetic Routes :
    • Traditional Electrophilic Substitution : Use iodine monochloride (ICl) in acetic acid with a catalytic Lewis acid (e.g., FeCl₃) .
    • Microwave-Assisted Synthesis : Reduce reaction time by 50% while maintaining yields >85% (adapt methods from dichloropyridazine functionalization studies) .
Method Yield Reaction Time Conditions
Traditional ICl route70–75%12–24 hours80°C, FeCl₃ catalyst
Microwave-assisted85–90%4–6 hours120°C, solvent-free

Q. Advanced: How can contradictions in spectroscopic or crystallographic data be resolved?

Answer:

  • Cross-Validation :
    • Compare NMR/IR data with NIST reference spectra .
    • Validate crystal structures via Cambridge Structural Database (CSD) entries (e.g., CCDC 2236656 for analogous compounds) .
  • Statistical Analysis : Apply R-factors and residual density maps to assess crystallographic model accuracy .
  • Reproducibility : Repeat experiments under controlled conditions (e.g., inert atmosphere) to rule out oxidation/contamination artifacts .

Q. Advanced: What computational strategies predict the reactivity of this compound in cross-coupling reactions?

Answer:

  • Density Functional Theory (DFT) :
    • Calculate bond dissociation energies (BDEs) for C-I bonds to assess oxidative addition feasibility in Pd-catalyzed reactions.
    • Simulate steric effects of isopropyl groups on transition-state geometries .
  • Molecular Dynamics (MD) : Model solvent interactions (e.g., DMF vs. THF) to optimize reaction kinetics .

Q. Advanced: How can researchers mitigate steric hindrance in functionalizing this compound?

Answer:

  • Catalyst Design : Use bulky ligands (e.g., BrettPhos) to enhance selectivity in Suzuki-Miyaura couplings .
  • Solvent Optimization : Employ polar aprotic solvents (e.g., DMSO) to stabilize transition states .
  • Temperature Control : Conduct reactions at elevated temperatures (80–100°C) to overcome activation barriers .

Q. Advanced: What methodologies validate the purity of this compound for catalytic studies?

Answer:

  • Chromatographic Techniques :
    • HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<2%) .
    • GC-MS : Monitor volatile byproducts (e.g., isopropyl iodide) .
  • Elemental Analysis : Confirm C/H/I ratios within ±0.3% of theoretical values .

Properties

IUPAC Name

2-iodo-1,3-di(propan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17I/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYZPYVCTLOROS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432936
Record name 2-Iodo-1,3-diisopropylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163704-47-0
Record name 2-Iodo-1,3-diisopropylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 7.09 g (40 mmol) of 2, 6-diisopropylaniline in 54 ml of water and 18 ml of conc. hydrochloric acid was dropwise added a solution of 2.76 g (40 mmol) of sodium nitrite in 16 ml of water with sufficient stirring and ice cooling, and the resultant mixture was stirred for further 10 minutes. A solution of 6.64 g (40 mmol) of potassium iodide in 6 ml of water was added to the mixture, and the mixture was stirred for 4 hours at room temperature and refluxed with heating for 1 hour. After cooling, the reaction mixture was extracted with hexane, and the extract was washed with aqueous sodium nitrite and saturated saline in this order, dried over anhydrous magnesium sulfate and the solvent evaporated. The residue was chromatographed on a silica gel column, eluting with hexane to give 5.09 g of 2, 6-diisopropylphenyl iodide as an oil.
Quantity
7.09 g
Type
reactant
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step One
Name
Quantity
54 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.64 g
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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